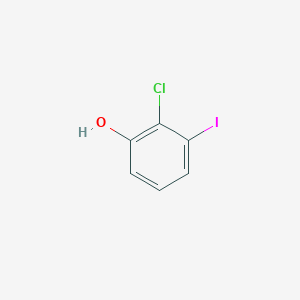

2-Chloro-3-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCDLZCOMWIYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464108 | |

| Record name | 2-Chloro-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666727-31-7 | |

| Record name | 2-Chloro-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-3-iodophenol

CAS Number: 666727-31-7

This technical guide provides a comprehensive overview of 2-Chloro-3-iodophenol, a halogenated aromatic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical and physical properties, safety information, a representative synthetic protocol, and discusses its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a substituted phenol containing both chlorine and iodine atoms on the aromatic ring. Its unique substitution pattern can influence its chemical reactivity and biological interactions. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 666727-31-7 | [1] |

| Molecular Formula | C₆H₄ClIO | [1] |

| Molecular Weight | 254.45 g/mol | [1] |

| Boiling Point | 285.3 °C at 760 mmHg | N/A |

| Flash Point | 126.4 °C | N/A |

| Density | 2.087 g/cm³ | N/A |

| Refractive Index | 1.677 | N/A |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Representative Synthesis of this compound

This protocol is based on the general principles of electrophilic aromatic substitution on phenols.

Materials:

-

2-Chlorophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow Diagram:

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity or the signaling pathways affected by this compound are not extensively documented in the available literature. However, the biological action of the broader class of chlorophenols has been investigated.

Chlorinated phenols are known to exhibit a range of biological effects, with toxicity generally increasing with the degree of chlorination.[2] Higher chlorinated phenols have been shown to interfere with oxidative phosphorylation, a critical cellular process for energy production.[2] This effect is thought to be attributed to the chlorophenate ion.[2] The convulsant action observed with some lower chlorinated phenols is likely associated with the undissociated molecule.[2]

Given its structure, this compound could potentially act as an uncoupler of oxidative phosphorylation in mitochondria, similar to other toxic chlorophenols.[3] This would involve the dissipation of the proton gradient across the inner mitochondrial membrane, leading to a disruption of ATP synthesis.

Hypothesized Mechanism of Action:

It is important to note that this is a generalized mechanism for toxic chlorophenols, and specific experimental validation for this compound is required. Further research is needed to elucidate the precise biological targets and signaling pathways modulated by this compound.

References

2-Chloro-3-iodophenol molecular weight

An In-Depth Technical Guide to 2-Chloro-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular weight. It includes a summary of its key characteristics, a representative synthesis protocol, and a logical diagram illustrating the basis of its molecular weight calculation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 254.45 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₄ClIO | [1][2][3][4] |

| CAS Number | 666727-31-7 | [1][2][3] |

| Purity | Typically ≥95% | [1] |

Representative Experimental Protocol: Synthesis of a Halogenated Phenol

Synthesis of 3-Chloro-2-iodophenol

This procedure involves the hydrolysis of a carbamate precursor.

Materials:

-

3-chloro-2-iodophenyl N,N-diethylcarbamate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Petroleum ether

-

Ethyl acetate

-

2N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Sodium hydroxide (32.0 g, 800 mmol) is gradually added to a solution of 3-chloro-2-iodophenyl N,N-diethylcarbamate (57.0 g, 161 mmol) in 400 mL of ethanol at 25 °C.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

-

After the reaction is complete, the ethanol solvent is removed by distillation under reduced pressure.

-

The remaining residue is dissolved in 400 mL of water and then extracted with petroleum ether.

-

The aqueous phase is neutralized with a 2N hydrochloric acid solution and subsequently extracted with ethyl acetate.

-

All the organic phases are combined, washed with a saturated brine solution, and dried over anhydrous sodium sulfate.

-

Finally, the organic solvent is removed by distillation under reduced pressure to yield the 3-chloro-2-iodophenol product.

Visualization of Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from the atomic weights of its constituent elements. The following diagram illustrates the logical relationship for calculating the molecular weight of this compound.

Caption: Calculation of this compound's molecular weight.

References

Synthesis of 2-Chloro-3-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the principal synthesis methods for 2-Chloro-3-iodophenol, a halogenated phenol derivative with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of direct synthesis routes in peer-reviewed literature, this document presents a multi-step pathway involving the diazotization of a key aminophenol intermediate. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its preparation in a laboratory setting. The described methods are based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

Introduction

This compound is a disubstituted phenol of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its halogen substituents. The precise arrangement of the chloro and iodo groups on the phenolic ring allows for targeted modifications and the construction of more complex molecular architectures. This guide provides a comprehensive overview of a feasible synthetic approach to this compound, addressing the challenges of regioselectivity in the halogenation of phenolic systems.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, 2-chloro-3-aminophenol. This method circumvents the difficulties associated with direct, regioselective halogenation of either 2-chlorophenol or 3-iodophenol, where the directing effects of the hydroxyl and existing halogen substituents would likely lead to a mixture of isomers. The proposed pathway involves the diazotization of the amino group, followed by a Sandmeyer-type iodination.

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 2-Chloro-3-aminophenol

This procedure details the conversion of 2-chloro-3-aminophenol to this compound via a diazotization-iodination sequence.

Materials:

-

2-Chloro-3-aminophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (three-necked flask, dropping funnel, condenser, magnetic stirrer, etc.)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-3-aminophenol (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid (a 1:1 v/v mixture can be used, ensuring the final solution is acidic).

-

Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aminophenol solution, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water.

-

Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for approximately one hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

To remove any excess iodine, add a saturated solution of sodium thiosulfate until the dark color of iodine disappears.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimates based on similar reactions and may vary depending on experimental conditions.

| Step | Starting Material | Reagents | Molar Ratio (Reagent/SM) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 2-Chloro-3-aminophenol | 1. NaNO₂ 2. KI | 1. 1.1 2. 1.5 | Water, H₂SO₄ | 0-5 (diazotization), RT to 60 (iodination) | 2-3 | 70-80 |

Reaction Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and inhalation.

-

Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep it in a cold solution at all times.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

This technical guide provides a viable and detailed synthetic route for the preparation of this compound. The described two-step sequence, commencing with 2-chloro-3-aminophenol, offers a regioselective approach to this valuable compound. The provided experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the fields of organic synthesis and drug discovery. Adherence to the outlined procedures and safety precautions is essential for the successful and safe synthesis of the target molecule.

An In-depth Technical Guide to 2-Chloro-3-iodophenol and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenols represent a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic incorporation of different halogen atoms at various positions on the phenol ring can significantly modulate their physicochemical properties and biological efficacy. This technical guide focuses on 2-Chloro-3-iodophenol and its structural analogs, providing a comprehensive overview of their synthesis, potential biological activities, and underlying mechanisms of action. Due to the limited availability of specific data on this compound, this guide draws upon information from closely related dihalogenated and polyhalogenated phenolic compounds to infer its potential properties and guide future research. We present methodologies for the synthesis of such compounds, summarize available quantitative biological data, and discuss potential signaling pathways, particularly focusing on the inhibition of protein tyrosine kinases.

Introduction

Phenolic compounds are a cornerstone in the development of new therapeutic agents due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties[1]. The introduction of halogen substituents to the phenolic ring is a well-established strategy in medicinal chemistry to enhance the biological activity of parent compounds[1]. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific combination and regiochemistry of different halogens, such as chlorine and iodine, can lead to unique pharmacological profiles.

This guide specifically explores the chemical and biological landscape of this compound and its structural analogs. While direct research on this particular compound is scarce, the collective knowledge on dihalogenated phenols provides a strong foundation for predicting its potential as a bioactive molecule.

Synthesis of this compound and Structural Analogs

The synthesis of dihalogenated phenols can be achieved through several established organic chemistry routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Two primary strategies for the synthesis of compounds like this compound include:

-

Direct Halogenation of a Phenolic Precursor: This involves the sequential or simultaneous introduction of chlorine and iodine onto a phenol ring. The regioselectivity of this process is directed by the existing substituents and can be controlled by the choice of halogenating agents and reaction conditions. For instance, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or gaseous chlorine, while iodination can be performed with iodine in the presence of an oxidizing agent or an activating system[2][3].

-

Conversion of a Substituted Aniline: This versatile method involves the diazotization of a corresponding dihalogenated aniline followed by hydrolysis of the diazonium salt to the phenol. This approach offers precise control over the substitution pattern, as the aniline precursor can often be synthesized with the desired halogen arrangement[2][4].

Postulated Synthesis of this compound

A plausible synthetic route to this compound could start from 2-chloroaniline. The synthesis would proceed through the following conceptual steps:

Experimental Protocol: General Procedure for the Synthesis of Dihalogenated Phenols via Diazotization

The following is a generalized protocol based on established methods for the synthesis of halogenated phenols from anilines[2][4]. Note: This is a representative protocol and would require optimization for the specific synthesis of this compound.

Materials:

-

2-Chloro-3-iodoaniline (or other dihalogenated aniline)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation or chromatography apparatus for purification

Procedure:

-

Diazonium Salt Formation:

-

Dissolve the dihalogenated aniline in a mixture of concentrated sulfuric acid and water, cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the aniline solution, keeping the temperature below 5 °C with vigorous stirring.

-

Continue stirring for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis:

-

Gently warm the diazonium salt solution to approximately 50-60 °C. The diazonium group will be replaced by a hydroxyl group, leading to the evolution of nitrogen gas.

-

Maintain this temperature until the gas evolution ceases.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

-

Biological Activity and Structure-Activity Relationships (SAR)

Halogenated phenols have been reported to exhibit a variety of biological activities. The nature, number, and position of the halogen atoms on the phenol ring are critical determinants of their potency and selectivity[5][6].

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, and halogenation can enhance this activity. The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis[7][8]. While specific data for this compound is not available, studies on other halogenated phenols suggest it would likely possess antimicrobial activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Phenolic Compounds against Pathogenic Bacteria

| Compound | Organism | MIC (µg/mL) | Reference |

| Caffeic acid | S. aureus | 256 - 1024 | [8] |

| p-Coumaric acid | L. monocytogenes | - (bactericidal at pH 4.5) | [8] |

| Vanillic acid | MRSA & MSSA | No resistance development | [8] |

Note: This table provides examples of the antimicrobial activity of phenolic acids to illustrate the potential of this class of compounds. Specific MIC values for this compound and its direct analogs would need to be determined experimentally.

Cytotoxicity and Anticancer Potential

Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The introduction of halogens can modulate this activity.

Table 2: Cytotoxicity (IC₅₀) of a Dihalogenated Benzophenone Analog against a Cancer Cell Line

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| 6c | 2,4-dichloro-4'-hydroxybenzophenone | A549 (Human lung carcinoma) | 1.8 | [5] |

Note: This data is for a more complex molecule containing a dichlorophenol moiety and is presented to illustrate the potential cytotoxic activity of dihalogenated phenols.

Enzyme Inhibition: Protein Tyrosine Kinase (PTK) Inhibition

Protein tyrosine kinases (PTKs) are a family of enzymes that play a crucial role in cellular signal transduction pathways regulating cell growth, differentiation, and survival[5][6][9][10][11]. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for drug development. Several studies have identified halogenated phenols as a new class of PTK inhibitors[5][6][12].

The structure-activity relationship (SAR) studies of halophenol derivatives as PTK inhibitors have revealed several key insights[5][6]:

-

Nature of the Halogen: The type of halogen significantly influences inhibitory activity.

-

Position of the Halogen: The substitution pattern on the phenyl ring is critical for potent inhibition.

-

Linker and Functional Groups: Modifications to other parts of the molecule can also dramatically affect activity.

Table 3: Protein Tyrosine Kinase (PTK) Inhibitory Activity of Representative Halogenated Benzophenone and Diphenylmethane Derivatives

| Compound ID | R¹ | R² | R³ | Linker | PTK Inhibition (%) at 30 µg/mL | Reference |

| 6c | 2-Cl | 4-Cl | 4'-OH | C=O | 96.5 | [5] |

| 6d | 3-Cl | 4-Cl | 4'-OH | C=O | 98.2 | [5] |

| 7d | 3-Br | 4-Br | 4'-OH | C=O | 97.6 | [5] |

| 9d | 3-Cl | 4-Cl | 4'-OH | CH₂ | 95.8 | [5] |

| 10d | 3-Br | 4-Br | 4'-OH | CH₂ | 96.9 | [5] |

| 11d | 3-I | 4-I | 4'-OH | CH₂ | 97.3 | [5] |

| 13d | 2-Br, 4-Br, 6-Br | 4'-OH | CH₂ | 98.5 | [5] | |

| Genistein | - | - | - | - | 92.4 | [5] |

Note: The data in this table is for benzophenone and diphenylmethane derivatives containing halogenated phenol moieties, not for simple dihalogenated phenols. It is included to demonstrate the potent PTK inhibitory activity that can be achieved with this structural motif.

Potential Signaling Pathways

Based on the evidence for PTK inhibition by structurally related halogenated phenols, a plausible mechanism of action for this compound and its analogs is the modulation of cellular signaling pathways regulated by these enzymes.

This diagram illustrates how a this compound analog could act as an ATP-competitive inhibitor at the active site of a receptor tyrosine kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting signaling pathways that lead to cellular responses like proliferation and survival.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, standardized in vitro assays are essential.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., A549, HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Conclusion and Future Directions

While specific data on this compound is limited, the available information on its structural analogs suggests that it is a compound of significant interest for further investigation. The synthetic methodologies are well-established, and the potential for potent biological activity, particularly as an antimicrobial agent and a protein tyrosine kinase inhibitor, is high.

Future research should focus on:

-

The development of an optimized and scalable synthesis for this compound and a library of its close structural analogs.

-

Comprehensive screening of these compounds for their antimicrobial and cytotoxic activities to establish clear structure-activity relationships.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

The exploration of dihalogenated phenols, such as this compound, holds considerable promise for the discovery of novel therapeutic agents. This guide provides a foundational framework to stimulate and direct these future research endeavors.

References

- 1. WO2015177093A1 - Process for making 2,5-dihalogenated phenol - Google Patents [patents.google.com]

- 2. GB2135310A - Preparation of halogenated phenols and salts thereof - Google Patents [patents.google.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. CN103524308A - Method for preparing halogenated phenol compounds - Google Patents [patents.google.com]

- 5. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 6. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. clinicalcasereportsint.com [clinicalcasereportsint.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-3-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-iodophenol (CAS No. 666727-31-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

The ¹H NMR spectrum was predicted for a solution in Chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Doublet of doublets | 1H | H-6 |

| ~7.0 - 7.2 | Triplet | 1H | H-5 |

| ~6.8 - 7.0 | Doublet of doublets | 1H | H-4 |

| ~5.5 - 6.5 | Broad Singlet | 1H | OH |

Note: The chemical shift of the phenolic hydroxyl proton (-OH) is highly variable and depends on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data

The ¹³C NMR spectrum was predicted for a solution in CDCl₃. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| ~155 | C-1 (C-OH) |

| ~120 | C-2 (C-Cl) |

| ~95 | C-3 (C-I) |

| ~130 | C-4 |

| ~125 | C-5 |

| ~135 | C-6 |

Table 3: Expected Infrared (IR) Spectroscopy Data

The expected IR absorption bands are based on characteristic frequencies for substituted phenols.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1500 - 1600 | Medium-Strong | Aromatic C=C ring stretch |

| ~1220 | Strong | C-O stretch |

| 750 - 850 | Strong | C-H out-of-plane bend |

| 600 - 800 | Medium | C-Cl stretch |

| 500 - 600 | Medium | C-I stretch |

Table 4: Expected Mass Spectrometry (MS) Data

The expected mass spectrum is based on Electron Ionization (EI).

| m/z | Relative Intensity | Assignment |

| 254/256 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 127 | Medium | [M - Cl - I]⁺ or fragment involving loss of halogens |

| 93 | Medium | [C₆H₅O]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a GC-MS system equipped with an EI source.[2]

-

Gas Chromatography (GC):

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Set up a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS):

-

The EI source is typically operated at 70 eV.[2]

-

The mass analyzer (e.g., a quadrupole) scans a mass range, for example, m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide to 2-Chloro-3-iodophenol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-3-iodophenol (CAS No. 666727-31-7), a halogenated phenol of interest in chemical synthesis and potentially in drug discovery. It details its physicochemical properties, commercial availability, a detailed synthesis protocol, and an exploration of its potential, though currently underexplored, biological significance.

Physicochemical Properties and Commercial Availability

This compound is a substituted aromatic compound with the molecular formula C₆H₄ClIO. It is typically a solid at room temperature.[1][2] While a specific melting point is not widely reported, its boiling point is documented as 285.3°C at 760 mmHg.[2][3][4] The compound has a density of approximately 2.087 g/cm³ and a refractive index of 1.677.[3] It is soluble in organic solvents but has limited solubility in water.[1]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. Researchers can acquire this compound from the following vendors, among others:

-

Amerigo Scientific[5]

-

BLD Pharm[6]

-

ChemScene[7]

-

Hairui Chemical[8]

-

3B Scientific Corporation[11]

-

Waterstonetech, LLC[12]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 666727-31-7 | [2][3][4][5][6][7][8][9][10][11][12][13][14] |

| Molecular Formula | C₆H₄ClIO | [3][4][5][6][11] |

| Molecular Weight | 254.45 g/mol | [3][4][5][6][11] |

| Boiling Point | 285.3°C at 760 mmHg | [2][3][4] |

| Density | 2.087 g/cm³ | [3] |

| Refractive Index | 1.677 | [3] |

| Purity | 95% - >98% | [10][11][12] |

| Physical Form | Solid | [1][2] |

Synthesis of this compound: An Experimental Protocol

A detailed, multi-step synthesis of this compound has been reported, starting from 2-amino-3-nitrophenol. The following protocol is a comprehensive guide for its laboratory preparation.

Materials and Reagents

-

2-Amino-3-nitrophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

10% Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Ammonium Chloride (NH₄Cl)

-

Zinc Powder (Zn)

-

Iodine (I₂)

Step-by-Step Procedure

-

Synthesis of 2-Chloro-3-nitrophenol:

-

Suspend 10 g (65 mmol) of 2-amino-3-nitrophenol in 10 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0°C and add a solution of 5.1 g (73.3 mmol) of sodium nitrite in 60 mL of water dropwise.

-

Stir the mixture for 30 minutes at 0°C.

-

To this mixture, add a solution of 12.8 g (130 mmol) of CuCl in 3 mL of 10% H₂SO₄.

-

Continue stirring for 18 hours.

-

Filter the reaction mixture and wash the solid with water.

-

Extract the filtrate with ethyl acetate (3 x 70 mL).

-

Concentrate the combined organic layers to yield 2-chloro-3-nitrophenol.

-

-

Synthesis of 2-Chloro-3-aminophenol:

-

Dissolve 6 g (35 mmol) of 2-chloro-3-nitrophenol in 100 mL of methanol.

-

Add 9.4 g (175.7 mmol) of ammonium chloride and 46 g (702.8 mmol) of zinc powder.

-

Reflux the mixture for 1 hour.

-

Filter the reaction mixture and concentrate the filtrate to obtain 2-chloro-3-aminophenol.

-

-

Synthesis of this compound:

-

Suspend 4.5 g (31 mmol) of 2-chloro-3-aminophenol in 10 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0°C and add a solution of 2.5 g (35 mmol) of sodium nitrite in 50 mL of water dropwise.

-

Stir the mixture for 30 minutes at 0°C.

-

Add a solution of 10.4 g (63 mmol) of iodine in 3 mL of 10% H₂SO₄.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Concentrate the organic layer to yield this compound.

-

Visualizing the Synthesis Workflow

Caption: A flowchart illustrating the multi-step synthesis of this compound.

Biological Activity and Potential Applications in Drug Discovery

While this compound is commercially available and its synthesis is established, its specific biological activities and applications in drug discovery are not yet well-documented in publicly available literature. However, based on the known activities of related chlorophenol compounds, some potential areas of investigation can be inferred.

General Biological Action of Chlorophenols

Chlorinated phenols as a class of compounds are known to exhibit a range of biological effects. Studies have shown that with increasing chlorination, the toxicity of phenols can increase.[15] Higher chlorinated phenols have been suggested to interfere with oxidative phosphorylation, a critical cellular process for energy production.[15] This activity is thought to be attributed to the chlorophenate ion.[15] The toxicity of chlorophenols has been linked to the respiratory mechanism in some microorganisms.[16][17]

Potential Signaling Pathway Involvement

Given that some chlorophenols can uncouple oxidative phosphorylation, it is plausible that this compound could modulate signaling pathways sensitive to cellular energy status. A hypothetical pathway is outlined below.

Caption: A diagram showing a potential mechanism of action via oxidative phosphorylation.

Future Directions for Research

The lack of specific biological data for this compound presents an opportunity for novel research. Scientists and drug development professionals could explore the following avenues:

-

Screening for Biological Activity: The compound could be screened against various cell lines and biological targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: If any biological activity is identified, further studies would be needed to elucidate the specific molecular mechanisms and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could help in understanding the relationship between its chemical structure and biological activity.

References

- 1. CAS 666727-31-7: 2-cloro-3-yodofenol | CymitQuimica [cymitquimica.com]

- 2. This compound | 666727-31-7 [sigmaaldrich.com]

- 3. 2-CHLORO-3-IODOPHENOL666727-31-7,Purity96%_American Custom Chemicals Corporation [molbase.com]

- 4. CAS 666727-31-7 | this compound - Synblock [synblock.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 666727-31-7|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-chloro-3-iodophenol_666727-31-7_Hairui Chemical [hairuichem.com]

- 9. This compound | 666727-31-7 [sigmaaldrich.com]

- 10. CAS 666727-31-7 | this compound - Synblock [synblock.com]

- 11. 3bsc.com [3bsc.com]

- 12. 2-CHLORO-3-IODOPHENOL666727-31-7,Purity98%_Waterstonetech, LLC [molbase.com]

- 13. 666727-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. rndmate.com [rndmate.com]

- 15. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An investigation of chlorophenol proton affinities and their influence on the biological activity of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Safety and Handling of 2-Chloro-3-iodophenol: An In-depth Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-3-iodophenol (CAS No. 666727-31-7) is publicly available. The following guide is compiled from data on structurally similar compounds, including other chloro- and iodo-substituted phenols. All personnel handling this chemical should treat it with extreme caution and assume it possesses hazards similar to or greater than its analogs. A thorough risk assessment should be conducted before any handling or experimentation.

This technical guide provides a comprehensive overview of the known safety and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information has been extrapolated from safety data sheets of analogous substances.

Hazard Identification and Classification

Based on data from structurally related compounds such as 2-Chloro-5-iodophenol and 2,3-Dichlorophenol, this compound is anticipated to be a hazardous substance.[1][2] The primary hazards are expected to include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

-

Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[1]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3]

The following table summarizes the anticipated hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects.[3] |

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table provides basic information.

| Property | Value | Source |

| Molecular Formula | C6H4ClIO | [4] |

| Molecular Weight | 254.45 g/mol | [4] |

| Appearance | Light brown to brown solid | [4] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [4] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Avoid all personal contact, including inhalation of dust or fumes.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles and a face shield, and a lab coat.[5][7][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid generating dust.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

-

Store in a locked cabinet or a restricted-access area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and a face shield where splashing is possible.[7][9] |

| Skin Protection | Chemical-resistant gloves (butyl rubber or neoprene recommended), lab coat, and closed-toe shoes. An impervious apron may be necessary for larger quantities.[7][8] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

First-Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Polyethylene glycol (PEG 300 or 400) can be used to wipe the affected area if available. Seek immediate medical attention.[7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[3] |

Fire-Fighting Measures

While not expected to be highly flammable, this compound may burn and emit toxic fumes.

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or foam.[10] |

| Specific Hazards | Combustion may produce toxic and corrosive gases, including hydrogen chloride, hydrogen iodide, and carbon oxides.[2] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2] |

Accidental Release Measures

Prompt and appropriate response to a spill is essential to prevent contamination and exposure.

-

Minor Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Contact emergency services and the institutional safety office.

-

Prevent the spill from entering drains or waterways.

-

Toxicological and Ecotoxicological Data

| Data Type | Species | Route | Value |

| LD50 (Acute Oral) | Rat | Oral | 40 mg/kg[10] |

| Bioaccumulation | Bluegill (Lepomis macrochirus) | - | BCF: 214[3] |

Ecotoxicity: Halogenated phenols are generally toxic to aquatic organisms.[3] Releases to the environment should be strictly avoided.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, a general procedure for the synthesis of a halogenated phenol is provided below, emphasizing the critical safety steps. This is a hypothetical procedure and must be adapted and thoroughly risk-assessed for any specific laboratory application.

General Protocol: Synthesis of a Halogenated Phenol (Illustrative)

-

Reaction Setup:

-

Reagent Handling:

-

Wear appropriate PPE as detailed in Section 4.

-

Carefully weigh and transfer all reagents, minimizing the generation of dust for solid materials.

-

-

Reaction:

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents are added in a controlled manner, and the reaction temperature is carefully monitored.

-

-

Work-up and Extraction:

-

Quench the reaction carefully with an appropriate reagent.

-

Perform extractions using a separatory funnel, ensuring it is properly vented.

-

Handle all organic solvents with care, as they are often flammable and volatile.

-

-

Purification:

-

Purification by column chromatography or recrystallization should be performed in the fume hood.

-

Handle silica gel with care to avoid inhalation.

-

-

Waste Disposal:

-

All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers.[9]

-

Dispose of waste according to institutional and local regulations.

-

Visualizations

The following diagrams illustrate key safety workflows and logical relationships relevant to handling hazardous chemicals like this compound.

Caption: General workflow for handling hazardous chemicals.

Caption: Decision tree for chemical spill response.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 666727-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. monash.edu [monash.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 9. lsuhsc.edu [lsuhsc.edu]

- 10. oxfordlabchem.com [oxfordlabchem.com]

An In-depth Technical Guide to 2-Chloro-3-iodophenol

This technical guide provides a comprehensive overview of 2-Chloro-3-iodophenol, a halogenated aromatic compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identity, physical properties, and a detailed synthesis protocol.

Chemical Identity and Synonyms

The compound with the structure of a phenol ring substituted with a chlorine atom at the second position and an iodine atom at the third position is formally named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClIO | [1][2] |

| Molecular Weight | 254.45 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [1] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-3-nitrophenol. The detailed experimental protocol is outlined below.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-3-nitrophenol

-

A suspension of 2-amino-3-nitrophenol (10 g, 65 mmol) is prepared in concentrated hydrochloric acid (10 mL).

-

An aqueous solution of sodium nitrite (5.1 g, 73.3 mmol) in 60 mL of water is added dropwise to the suspension at 0 °C.

-

The mixture is stirred for 30 minutes.

-

A 10% H₂SO₄ solution (3 mL) containing CuCl (12.8 g, 130 mmol) is then added.

-

The reaction mixture is stirred for an additional 18 hours.

-

The mixture is filtered, and the filter cake is washed with water.

-

The filtrate is extracted with ethyl acetate (3 x 70 mL).

-

The combined organic layers are concentrated to yield 2-chloro-3-nitrophenol (7 g, 62% yield).[4]

Step 2: Synthesis of 3-Amino-2-chlorophenol

-

2-Chloro-3-nitrophenol (6 g, 35 mmol) is dissolved in methanol (100 mL).

-

Ammonium chloride (9.4 g, 175.7 mmol) and zinc powder (46 g, 702.8 mmol) are added to the solution.

-

The mixture is refluxed for 1 hour.

-

The reaction mixture is then filtered and concentrated to give 3-amino-2-chlorophenol (4.5 g, 90% yield) as a purple solid.[4]

Step 3: Synthesis of this compound

-

A suspension of 3-amino-2-chlorophenol (4.5 g, 31 mmol) is made in concentrated hydrochloric acid (10 mL).

-

An aqueous solution of sodium nitrite (2.5 g, 35 mmol) in 50 mL of water is added dropwise at 0 °C.

-

After stirring for 30 minutes, a 10% H₂SO₄ solution (3 mL) of iodine (10.4 g, 63 mmol) is added.

-

The mixture is stirred for 2 hours at room temperature.

-

The reaction mixture is filtered.

-

The filtrate is extracted with ethyl acetate and the organic layer is concentrated to afford this compound (6 g, 75% yield) as a dark purple solid.[4]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from 2-amino-3-nitrophenol.

Caption: Synthetic pathway of this compound.

References

Methodological & Application

Applications of 2-Chloro-3-iodophenol in Organic Synthesis: A Guide for Researchers

Introduction: 2-Chloro-3-iodophenol is a versatile halogenated phenol derivative that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, an iodo, and a hydroxyl group on the aromatic ring, allows for a range of selective transformations. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, coupled with the nucleophilicity of the phenolic hydroxyl group, enables its participation in various cross-coupling and cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key structural motifs, including substituted benzofurans and biaryl compounds, which are of significant interest in pharmaceutical and materials science research.

Application Note 1: Synthesis of Substituted Benzofurans

This compound is a key precursor for the synthesis of substituted benzofurans, a common scaffold in many biologically active molecules. The most common approach involves a sequential Sonogashira coupling followed by an intramolecular cyclization.

A one-pot, three-component reaction utilizing a 2-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions can also yield highly substituted benzofurans.[1] Microwave irradiation has been shown to shorten reaction times and minimize the formation of side products in such reactions.[1]

Experimental Workflow: Benzofuran Synthesis

Caption: General workflow for the synthesis of substituted benzofurans from this compound.

Representative Data for Benzofuran Synthesis

| Entry | Terminal Alkyne | Aryl Halide (for 3-component) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | - | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 12 | 75-85 |

| 2 | 1-Hexyne | - | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 110 | 18 | 70-80 |

| 3 | Trimethylsilylacetylene | Iodobenzene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Dioxane | 120 (µW) | 0.5 | 80-90 |

| 4 | 4-Methoxyphenylacetylene | 4-Bromoanisole | PdCl₂(dppf) / CuI | t-BuOK | THF | 80 | 24 | 65-75 |

Note: Yields are representative and based on reactions with similar substituted iodophenols. Optimization for this compound may be required.

Detailed Experimental Protocol: Two-Step Benzofuran Synthesis

Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne

-

To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine, 3.0 equiv.).

-

To the stirring solution, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-alkynyl-3-chlorophenol intermediate can be used in the next step without further purification or purified by column chromatography.

Step 2: Intramolecular Cyclization to the Benzofuran

-

Dissolve the crude 2-alkynyl-3-chlorophenol in a suitable solvent (e.g., DMF or Toluene).

-

Add a base (e.g., potassium carbonate or cesium carbonate, 2.0 equiv.) and a copper or palladium catalyst if necessary (though often the residual catalyst from the first step is sufficient).

-

Heat the mixture to an elevated temperature (100-140 °C) and stir until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzofuran.

Application Note 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond towards palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective Suzuki-Miyaura coupling at the 3-position to synthesize 2-chloro-3-arylphenols, which are valuable intermediates for further functionalization.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 90-98 |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 80-90 |

| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 80 | 24 | 75-85 |

Note: Yields are representative for couplings of aryl iodides and may require optimization for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if required.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane).

-

Heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 2-chloro-3-arylphenol.

Application Note 3: Ullmann Condensation for C-O and C-N Bond Formation

The Ullmann condensation provides a copper-catalyzed route to form C-O and C-N bonds.[2] Using this compound, selective coupling at the iodo-substituted position can be achieved to form diaryl ethers or N-aryl amines. Traditional Ullmann reactions often require harsh conditions, but modern methods with the use of ligands can facilitate these transformations at lower temperatures.[3]

General Scheme for Ullmann Condensation

Caption: General representation of the Ullmann condensation with this compound.

Representative Data for Ullmann Condensation

| Entry | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenol | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 24 | 60-75 |

| 2 | Aniline | CuI (10) | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 18 | 55-70 |

| 3 | Methanol | CuI (20) | N,N-Dimethylglycine | Cs₂CO₃ | Methanol | 110 | 36 | 65-80 |

| 4 | Pyrrolidine | Cu₂O (5) | L-Proline | K₃PO₄ | DMSO | 90 | 24 | 70-85 |

Note: Yields are representative and based on reactions with similar aryl iodides. Optimization is likely necessary.

Detailed Experimental Protocol: Ullmann C-O Coupling (Etherification)

-

To a sealable reaction tube, add copper(I) iodide (CuI, 0.1 equiv.), a ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Add this compound (1.0 equiv.) and the alcohol or phenol nucleophile (1.5 equiv.).

-

Evacuate and backfill the tube with an inert gas.

-

Add a high-boiling polar solvent such as DMF or DMSO.

-

Seal the tube and heat the reaction mixture to the required temperature (typically 110-140 °C) with stirring.

-

After the reaction is complete (monitored by TLC), cool to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

This compound is a valuable and versatile intermediate in organic synthesis. Its distinct halogen atoms allow for selective functionalization through a variety of modern cross-coupling reactions, providing access to complex molecular architectures such as substituted benzofurans and biaryl compounds. The protocols and data presented herein, while generalized from related systems, offer a strong foundation for researchers and drug development professionals to explore the synthetic potential of this compound in their work. Further optimization of reaction conditions for this specific substrate is encouraged to achieve maximum yields and purity.

References

- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]

Application Notes and Protocols: The Versatile Role of 2-Chloro-3-iodophenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-3-iodophenol as a versatile building block in medicinal chemistry. This trifunctional scaffold, possessing a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring, offers multiple reaction sites for the synthesis of diverse and complex molecules with potential therapeutic applications. The distinct reactivity of the iodo and chloro substituents, coupled with the nucleophilicity of the phenolic hydroxyl group, allows for a modular and strategic approach to the construction of novel drug candidates.

This document outlines protocols for the synthesis of two classes of potential therapeutic agents derived from this compound: Diaryl Ether-Based Kinase Inhibitors and Novel Antimicrobial Agents.

Synthesis of Diaryl Ether-Based Kinase Inhibitors

Diaryl ether motifs are prevalent in a wide range of potent kinase inhibitors. The strategic use of this compound allows for the sequential introduction of different aryl groups, enabling the exploration of the chemical space around this privileged scaffold. The following protocol describes a two-step synthesis of a hypothetical library of diaryl ether-based kinase inhibitors.

Experimental Protocols

Protocol 1.1: Ullmann Condensation for Diaryl Ether Formation

This protocol details the copper-catalyzed coupling of this compound with a substituted phenol to form a diaryl ether intermediate.

-

Materials:

-

This compound

-

Substituted phenol (e.g., 4-methoxyphenol)

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

-

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the substituted phenol (1.2 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the diaryl ether intermediate.

-

Protocol 1.2: Suzuki Cross-Coupling for Biaryl Synthesis

This protocol describes the palladium-catalyzed coupling of the diaryl ether intermediate with a boronic acid to introduce further molecular diversity.

-

Materials:

-

Diaryl ether intermediate from Protocol 1.1

-

Arylboronic acid (e.g., pyridine-3-boronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and water (4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

-

Procedure:

-

In a reaction vessel, combine the diaryl ether intermediate (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

-

Add the 4:1 mixture of dioxane and water.

-

Degas the mixture by bubbling with an inert gas for 20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 8-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final diaryl ether-based kinase inhibitor.

-

Data Presentation

The following table summarizes hypothetical inhibitory concentration (IC₅₀) values for a series of synthesized diaryl ether-based compounds against a generic tyrosine kinase.

| Compound ID | R¹ Group (from Phenol) | R² Group (from Boronic Acid) | IC₅₀ (nM) |

| DEK-001 | 4-Methoxyphenyl | Pyridin-3-yl | 55 |

| DEK-002 | 4-Fluorophenyl | Pyrimidin-5-yl | 78 |

| DEK-003 | 3-Chlorophenyl | Thiophen-2-yl | 120 |

| DEK-004 | Phenyl | 4-(Trifluoromethyl)phenyl | 45 |

Signaling Pathway and Workflow Diagrams

Synthesis of Novel Antimicrobial Agents

Halogenated phenols are known to possess antimicrobial properties. This compound provides a template for the synthesis of novel derivatives with potentially enhanced or broadened antimicrobial activity. The following section outlines a general protocol for the synthesis of simple ether derivatives and presents hypothetical antimicrobial data.

Experimental Protocols

Protocol 2.1: Williamson Ether Synthesis of this compound Derivatives

This protocol describes the synthesis of ether derivatives of this compound by reaction with various alkyl halides.

-

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

-

Data Presentation

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against common bacterial strains.

| Compound ID | R Group (Ether) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| AMP-001 | Methyl | 16 | 32 |

| AMP-002 | Ethyl | 8 | 16 |

| AMP-003 | Benzyl | 4 | 8 |

| AMP-004 | Propyl | 16 | 32 |

Workflow Diagram

Application Notes and Protocols for 2-Chloro-3-iodophenol in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-3-iodophenol as a versatile precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The strategic positioning of the chloro, iodo, and hydroxyl functional groups allows for selective and sequential modifications, making it an ideal starting material for generating diverse molecular scaffolds. This document outlines protocols for key transformations such as Suzuki and Sonogashira couplings, and the subsequent construction of complex heterocyclic systems like dibenzofurans.

Overview of this compound as a Synthetic Precursor